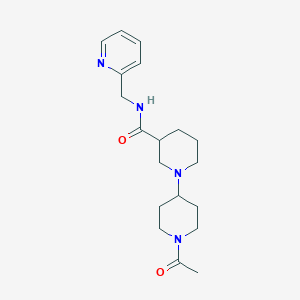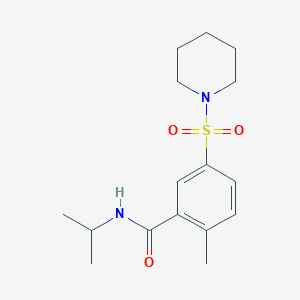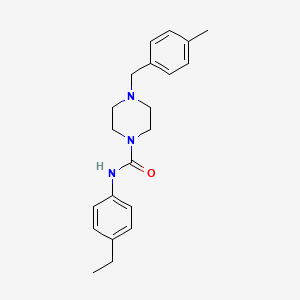
1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-Acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as ABPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABPC belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have a neuroprotective effect and can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been found to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of inflammatory cytokines and mediators, such as TNF-α and IL-6. This compound also modulates the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound also has a neuroprotective effect and can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, this compound has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its bioavailability. Another area of research is the investigation of the potential role of this compound in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with acetic anhydride and pyridine-2-carboxaldehyde in the presence of a catalyst. The resulting product is this compound, which is obtained by purification and isolation using standard techniques.
Propiedades
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-15(24)22-11-7-18(8-12-22)23-10-4-5-16(14-23)19(25)21-13-17-6-2-3-9-20-17/h2-3,6,9,16,18H,4-5,7-8,10-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOACJCKNJOZLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5319407.png)
![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)
![8-methyl-3-[3-oxo-3-(2-thienyl)-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B5319424.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid](/img/structure/B5319434.png)
![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5319448.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5319475.png)
![N-(3-methylphenyl)-2-(2-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5319491.png)

![N-[2-(2-furylmethyl)cyclohexyl]-3-phenylpropanamide](/img/structure/B5319509.png)